HLY78 - 854847-61-3

HLY78

Catalog Number: EVT-254933
CAS Number: 854847-61-3
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine, commonly known as HLY78, is a lycorine-derived phenanthridine derivative. Lycorine is a natural alkaloid found in plants of the Amaryllidaceae family. HLY78 has emerged as a valuable tool in scientific research, particularly for its role as a potent agonist of the Wnt/β-catenin signaling pathway. This pathway plays crucial roles in various cellular processes, including cell proliferation, differentiation, and embryonic development. []

Future Directions
  • Structure-Activity Relationship Studies: Further investigation of the structure-activity relationship of HLY78 and its derivatives could lead to the development of even more potent and selective Wnt agonists. []

  • Therapeutic Potential: While HLY78 is primarily a research tool, its ability to activate Wnt signaling suggests potential therapeutic applications in regenerative medicine, wound healing, and other areas where promoting Wnt pathway activity could be beneficial. [, ]

  • Combination Therapies: Investigating the use of HLY78 in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy, could lead to novel treatment strategies. []

Source and Classification

HLY78 is classified as a chemical compound belonging to the category of Wnt signaling pathway activators. It is synthesized in laboratory settings and has been utilized in various preclinical studies to explore its effects on neuronal health and disease models. The compound's ability to modulate key signaling pathways makes it a subject of interest in both basic and applied biomedical research.

Synthesis Analysis

Methods of Synthesis

The synthesis of HLY78 typically involves multi-step organic reactions that are designed to construct its specific molecular framework. The exact synthetic route may vary depending on the research objectives, but it generally includes:

  1. Starting Materials: Precursors are selected based on their availability and reactivity.
  2. Reactions: Common reactions may include nucleophilic substitutions, cyclizations, and functional group modifications.
  3. Purification: After synthesis, HLY78 is purified using techniques such as chromatography to ensure high purity for biological testing.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of HLY78.

Molecular Structure Analysis

Structure

HLY78's molecular structure is characterized by specific functional groups that facilitate its interaction with biological targets. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₉N₃O
  • Molecular Weight: Approximately 295.36 g/mol

Data

The structural integrity of HLY78 is crucial for its biological activity, particularly its ability to activate the Wnt signaling pathway. Crystallographic studies or computational modeling may be used to analyze its three-dimensional conformation.

Chemical Reactions Analysis

Reactions Involving HLY78

HLY78 participates in several biochemical reactions that are relevant to its function as a Wnt signaling activator:

  1. Activation of Wnt Signaling: HLY78 enhances the phosphorylation of LRP6 (Low-Density Lipoprotein Receptor-Related Protein 6), leading to downstream activation of β-catenin.
  2. Neuroprotective Effects: It has been shown to reduce oxidative stress and apoptosis in neuronal cells, particularly following ischemic injury.

Technical Details

These reactions are typically studied using in vitro assays involving neuronal cell lines or primary neurons exposed to conditions mimicking injury (e.g., oxygen-glucose deprivation).

Mechanism of Action

Process

HLY78's mechanism of action primarily involves the activation of the Wnt/β-catenin signaling pathway. Upon administration:

  1. Binding: HLY78 binds to LRP6 receptors on neuronal cells.
  2. Phosphorylation: This binding triggers phosphorylation events that stabilize β-catenin.
  3. Transcriptional Activation: Stabilized β-catenin translocates to the nucleus, where it activates target genes involved in cell survival and proliferation.

Data

Studies have demonstrated that HLY78 significantly attenuates neuronal apoptosis through this pathway, providing a protective effect against neurodegeneration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with specific biological targets, influencing cellular signaling pathways.

Relevant data from studies indicate that these properties are essential for its bioavailability and therapeutic efficacy.

Applications

HLY78 has several promising applications in scientific research:

  1. Neuroscience Research: Used extensively in studies investigating neuroprotection and recovery mechanisms following brain injuries.
  2. Drug Development: Potential candidate for developing therapies aimed at treating neurodegenerative diseases due to its ability to modulate critical signaling pathways.
  3. Cell Biology Studies: Serves as a tool for exploring Wnt signaling dynamics in various cellular contexts.
Mechanistic Insights into Wnt/β-Catenin Pathway Modulation by HLY78

The Wnt/β-catenin signaling pathway represents a phylogenetically conserved system governing critical processes in embryonic development, tissue homeostasis, and cellular proliferation. Dysregulation of this pathway underpins numerous pathological conditions, including cancers, neurodegenerative disorders, and metabolic diseases, making its pharmacological modulation a significant therapeutic objective. HLY78 (4-ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine), a synthetic phenanthridine derivative originating from structural optimization of the alkaloid lycorine, has emerged as a potent and specific small-molecule agonist of canonical Wnt signaling. Unlike broad-spectrum pathway activators, HLY78 exhibits a unique mechanism centered on augmenting the core scaffold protein Axin's functionality, thereby offering precise intervention points within the signaling cascade [5] [8]. Its discovery through screening lycorine derivatives provided a crucial chemical tool for dissecting pathway dynamics and potential therapeutic applications in conditions characterized by diminished Wnt signaling [5] [8].

Molecular Targets within the Wnt Pathway CoreCentral to canonical Wnt signaling is the regulation of cytoplasmic β-catenin stability. In the absence of Wnt ligands, a destruction complex—comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α)—orchestrates the phosphorylation, ubiquitination, and proteasomal degradation of β-catenin. Wnt ligand binding to Frizzled (Fzd) receptors and Low-Density Lipoprotein Receptor-Related Proteins 5/6 (LRP5/6) co-receptors initiates a cascade leading to the disruption of the destruction complex and β-catenin stabilization. Phosphorylated LRP5/6 recruits Axin to the plasma membrane, sequestering it away from the cytoplasmic destruction complex and preventing β-catenin degradation. Stabilized β-catenin translocates to the nucleus, forming a complex with T-cell factor/Lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes [4] [7] [9]. HLY78 exerts its agonistic effect by precisely targeting the molecular machinery involved in the early steps of signalosome assembly, specifically enhancing the interaction between Axin and LRP6, thereby promoting downstream phosphorylation events and pathway activation [1] [5].

Structural Basis of Axin DIX Domain Interaction

The Dishevelled and Axin (DIX) domain, located at the C-terminus of Axin, is a pivotal structural element mediating homo-oligomerization and hetero-polymerization with other DIX domain-containing proteins like Dishevelled (Dvl). This self-association is fundamental for Axin's role as a dynamic scaffold, influencing the assembly and size of both the cytoplasmic β-catenin destruction complex and the membrane-associated Wnt signalosome. Structural analyses, including molecular docking studies and site-directed mutagenesis, reveal that HLY78 binds within a specific pocket of the Axin DIX domain. This binding site involves key residues such as Lysine 54 (Lys54), Glutamine 58 (Gln58), and Tyrosine 60 (Tyr60), which are crucial for maintaining the domain's structural integrity and oligomerization interface [5] [9].

Table 1: Key Axin DIX Domain Residues Involved in HLY78 Binding

ResidueRole in DIX Domain StructureEffect of Mutation on HLY78 Binding
Lys54Stabilizes hydrophobic coreAbolishes HLY78 interaction
Gln58Forms part of binding surfaceSignificantly reduces binding affinity
Tyr60Participates in dimer interfaceDisrupts HLY78-induced effects
Arg62Electrostatic interactionsModerate reduction in binding
Leu66Hydrophobic pocket formationImpairs HLY78 docking

Binding of HLY78 to the DIX domain induces conformational shifts that alleviate an intrinsic auto-inhibitory state within the Axin protein. In its basal conformation, Axin exhibits an intramolecular interaction where regions outside the DIX domain restrict its oligomerization capacity. HLY78 binding disrupts this auto-inhibition, effectively "opening" the Axin structure. This conformational liberation enhances Axin's propensity to form homo-oligomers and critically, increases its availability and affinity for binding partners, most notably the cytoplasmic tail of LRP6 [5] [9]. This mechanism represents a unique pharmacological strategy to allosterically regulate a core scaffolding protein, shifting the equilibrium towards pathway activation without directly mimicking Wnt ligands.

Enhancement of Axin-LRP6 Complex Formation

The recruitment of Axin to phosphorylated LRP6 at the plasma membrane is the critical initiating event for canonical Wnt signal transduction upon ligand binding. This interaction nucleates the formation of the LRP6 signalosome, leading to the sequestration of Axin away from the cytoplasmic destruction complex and the subsequent stabilization of β-catenin. HLY78 potently amplifies this fundamental step. Biochemical studies, including co-immunoprecipitation and fluorescence resonance energy transfer (FRET) assays, demonstrate that HLY78 significantly increases the affinity and stability of the Axin-LRP6 complex. Treatment with HLY78 results in a dose-dependent enhancement of Axin co-precipitating with LRP6, even under sub-saturating levels of Wnt ligand stimulation [1] [5].

Table 2: HLY78 Enhancement of Axin-LRP6 Molecular Interactions

Assay TypeKey FindingInterpretation
Co-Immunoprecipitation2.8-fold increase in Axin bound to LRP6 after HLY78 treatment (20 µM)Direct enhancement of complex stability
FRET Efficiency35% increase in FRET signal between labeled Axin and LRP6 in presence of HLY78Decreased distance between Axin and LRP6 cytoplasmic domains
Surface Plasmon ResonanceDecreased Kd (increased affinity) of purified Axin DIX for LRP6 peptide motifsHLY78 directly enhances binding kinetics of core interaction domains
Cellular Co-localizationMarkedly increased puncta of Axin and LRP6 at plasma membrane upon HLY78Promotion of signalosome assembly even with low Wnt stimulus

The molecular basis for this enhancement lies in HLY78's action on Axin's conformation (as described in 1.1) and its potential influence on LRP6's cytoplasmic motifs. The cytoplasmic domain of LRP6 contains conserved PPP(S/T)P motifs crucial for Axin binding. HLY78, by modulating Axin's DIX domain, likely optimizes the interaction surface of Axin to better engage these phosphorylated motifs on LRP6. This effect is synergistic with the initial phosphorylation events triggered by Wnt-Fzd engagement and Casein Kinase 1γ (CK1γ) priming. Consequently, HLY78 treatment leads to the formation of more numerous and/or more stable Axin-LRP6 complexes, effectively lowering the threshold for Wnt pathway activation and amplifying the signal downstream [5] [9]. This mechanism distinguishes HLY78 from agents that merely inhibit destruction complex components, as it actively promotes the assembly of the activating signalosome.

Phosphorylation Dynamics of LRP6/GSK3β/β-Catenin Signaling

The formation of the Axin-LRP6 complex, potentiated by HLY78, directly catalyzes a cascade of phosphorylation events essential for signal propagation. LRP6 itself undergoes sequential phosphorylation: initial priming phosphorylation by CK1γ on its PPP(S/T)P motifs, followed by GSK3β-mediated phosphorylation on adjacent residues. This hyperphosphorylation creates docking sites for further Axin recruitment in a positive feedback loop. HLY78 administration robustly increases the levels of phosphorylated LRP6 (p-LRP6), as consistently observed in Western blot analyses across various cell types (e.g., HEK293, HGC-27 gastric cancer cells) and in vivo models (e.g., rat subarachnoid hemorrhage) [1] [3] [10]. This increase is detectable within 30-60 minutes of treatment and persists for several hours, indicating rapid and sustained pathway activation [3].

Table 3: HLY78-Induced Phosphorylation Dynamics in Wnt Pathway Components

PhosphoproteinEffect of HLY78Functional ConsequenceObserved In
p-LRP6 (Ser1490)Significant increase (2-4 fold)Enhanced signalosome assembly & stabilityHEK293 cells, Rat brain tissue [3] [5] [10]
p-GSK3β (Ser9)Increased phosphorylationInhibition of GSK3β kinase activity towards β-cateninNeuronal cells, Gastric cancer cells [1] [3]
p-β-catenin (Ser33/37/Thr41)Decreased phosphorylationReduced targeting of β-catenin for ubiquitination and degradationMultiple cell lines [1] [3]
β-catenin (total)Increased stabilized levelsNuclear translocation and transcriptional activationHEK293, HGC-27, SKOV3, Rat brain [1] [3] [10]

The recruited Axin brings GSK3β to the membrane complex. Crucially, within this context, GSK3β phosphorylates LRP6 but its activity towards β-catenin is inhibited. Furthermore, GSK3β itself becomes phosphorylated at an inhibitory site (Ser9). HLY78 treatment elevates levels of p-GSK3β (Ser9), effectively restraining GSK3β's destructive capacity within the cytoplasm [1] [3]. This dual action—promoting LRP6 phosphorylation while inhibiting GSK3β-mediated β-catenin phosphorylation—creates a powerful drive for β-catenin accumulation. Consequently, HLY78 leads to a marked decrease in phosphorylated (destruction-targeted) β-catenin and a significant increase in total stabilized, transcriptionally active β-catenin [1] [3] [10]. Downstream, this results in the upregulation of β-catenin/TCF-dependent genes, including survival factors like Bcl-2 and Cyclin D1, and adhesion molecules like Claudin-5, Occludin, and ZO-1, which are critical for endothelial barrier function [3] [10]. This orchestrated phosphorylation cascade underpins HLY78's functional outcomes, such as inhibiting apoptosis and promoting barrier integrity.

Synergistic Activation with Endogenous Wnt Ligands

A defining characteristic of HLY78's mechanism is its dependence on the presence of endogenous Wnt ligands for optimal activity. HLY78 is not a direct replacement for Wnt but functions as a potent sensitizer and amplifier of the pathway in response to physiological Wnt stimuli. Experimental evidence demonstrates that HLY78 alone has minimal activating effect in cells cultured in Wnt-deficient conditions. However, when co-administered with suboptimal concentrations of Wnt ligands (e.g., Wnt3a), HLY78 produces a synergistic increase in pathway activity, far exceeding the additive effect of either agent alone. This synergy is evident in assays measuring β-catenin stabilization, TOPFlash reporter activity (a direct readout of β-catenin/TCF transcriptional activity), and expression of endogenous Wnt target genes [5].

Table 4: Synergistic Effects of HLY78 with Wnt Ligands

Experimental ModelHLY78 AloneWnt Ligand AloneHLY78 + Wnt LigandKey Synergistic Readout
HEK293 TOPFlash ReporterWeak activationModerate activationStrong synergistic activation (e.g., 8-12 fold vs. 2-3 fold)Luciferase activity [5]
Zebrafish EmbryogenesisMild phenotypesVariable phenotypesEnhanced axis duplication, increased runx1/cmyb expressionPhenotypic scoring, in situ hybridization [5]
Cancer Cell Invasion (SKOV3)Minor reductionModerate reductionProfound suppression of invasionTranswell/Martigel assays [1]
Neuronal Apoptosis (Post-SAH)Some protectionNot tested aloneEnhanced protection vs. single treatments*TUNEL, Cleaved Caspase-3 [3]

*Note: In SAH models, endogenous Wnt is likely present; HLY78 enhances its protective signaling.

This ligand dependence stems directly from HLY78's primary mechanism: enhancing Axin-LRP6 complex formation. LRP6 activation requires initial engagement by Wnt ligands bound to Frizzled receptors. Wnt binding induces Frizzled-LRP6 complex formation and the initial CK1γ-mediated phosphorylation of LRP6's PPP(S/T)P motifs. HLY78 cannot initiate this process de novo; it requires these primed PPP(S/T)P sites on LRP6 to effectively potentiate Axin binding. Once LRP6 is primed by Wnt, HLY78's action on Axin dramatically increases the efficiency and stability of Axin recruitment, leading to amplified downstream signaling [5] [9]. This context-dependent activity offers a significant therapeutic advantage by potentially restricting activation to tissues and contexts where endogenous Wnt signaling is already present but suboptimal, such as in injury models (e.g., SAH) or certain disease states characterized by relative Wnt pathway deficiency, thereby potentially reducing off-target effects. The synergy observed in zebrafish embryogenesis, where HLY78 potentiates Wnt-dependent processes like hematopoietic stem cell marker expression (runx1, cmyb), further underscores its role as a physiological modulator rather than an artificial activator [5].

Properties

CAS Number

854847-61-3

Product Name

HLY78

IUPAC Name

4-ethyl-5-methyl-6H-[1,3]dioxolo[4,5-j]phenanthridine

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3

InChI Key

FAZZYPIBZBGQSH-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4

Synonyms

4-ethyl-5,6-dihydro-5-methyl-[1,3]-dioxolo[4,5-j] phenanthridine

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.